REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[Cl:6][c:7]1[c:8]([Br:18])[cH:9][cH:10][c:11]([O:13][C:14]([F:15])([F:16])[F:17])[cH:12]1.[O:19]=[C:20]=[O:21]>>[Cl:6][c:7]1[c:8]([C:20](=[O:19])[OH:21])[cH:9][cH:10][c:11]([O:13][C:14]([F:15])([F:16])[F:17])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)Oc1ccc(Br)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(OC(F)(F)F)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |